Myristoyl-DL-carnitine chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

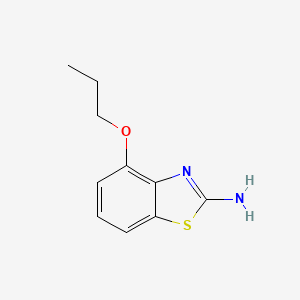

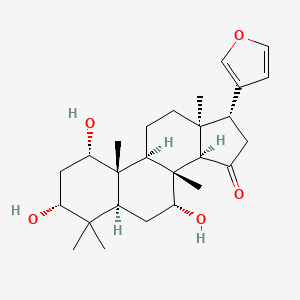

Myristoyl-DL-carnitine chloride is a homolog of Acetylcarnitine Chloride and an intermediate in lipid metabolism . It is involved in the beta-oxidation of long-chain fatty acids .

Synthesis Analysis

The synthesis of acyl-L-carnitine standards, such as Myristoyl-DL-carnitine chloride, has been achieved by a generalized synthetic approach. L-Carnitine hydrochloride is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride. The reaction mixture is kept at an elevated temperature until an optimum ratio of the corresponding product to its starting material and side products is achieved .Molecular Structure Analysis

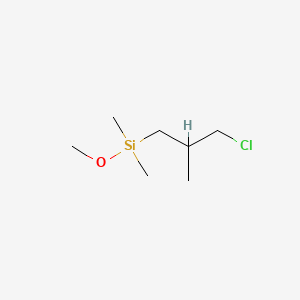

The molecular formula of Myristoyl-DL-carnitine chloride is C21H42NO4Cl . Its molecular weight is 408.02 .Chemical Reactions Analysis

Myristoyl-DL-carnitine chloride is a prodrug that is hydrolyzed to form L-carnitine and myristic acid .Physical And Chemical Properties Analysis

Myristoyl-DL-carnitine chloride is a solid substance that is soluble to 25 mM in water . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Healthspan Indicators and Ageing

Myristoyl-DL-carnitine chloride has been associated with plasma metabolomic patterns related to amino acids and lipids, which are indicators of healthspan with ageing. This suggests its potential role in studying the metabolic changes that occur as organisms age .

Macrophage Metabolism and Injury Resolution

Research indicates that Myristoyl-DL-carnitine chloride is involved in macrophage metabolism of apoptotic cell-derived arginine, promoting continual efferocytosis and resolution of injury. This application is crucial in understanding how the body’s immune cells process and remove dying cells, thereby contributing to healing processes .

Lipid Metabolism

As an intermediate in lipid metabolism, Myristoyl-DL-carnitine chloride plays a role in the biochemical pathways that involve the degradation, synthesis, and transformation of lipids within the body. This compound can be used to study various aspects of lipid metabolism and its disorders .

Analgesic Properties

In animal models, derivatives of Myristoyl-DL-carnitine chloride have shown analgesic properties, suggesting its potential use in pain management research. The involvement of the phospholipase C-IP3 pathway in its mechanism of action has been suggested, which could be an area of interest for further studies .

Cardiomyocyte Function

Myristoyl-DL-carnitine chloride has been used in studies to investigate its effects on cardiomyocyte hypertrophy and fibrosis-related protein expression. This application is significant for research into heart diseases and conditions affecting cardiac muscle cells .

Cholinergic Agonist Activity

This compound acts as a cholinergic agonist, meaning it can mimic the action of acetylcholine, a neurotransmitter. It has implications for studies related to neurological functions and disorders, particularly those involving cholinergic signaling pathways .

Mecanismo De Acción

Target of Action

Myristoyl-DL-carnitine chloride is a homolog of acetylcarnitine chloride . It is an important intermediate in lipid metabolism . .

Mode of Action

Myristoyl-DL-carnitine chloride is a prodrug that is hydrolyzed to form L-carnitine and myristic acid

Biochemical Pathways

The biochemical pathways affected by Myristoyl-DL-carnitine chloride are related to lipid metabolism . The compound is thought to be involved in the metabolism of engulfed cargo from initial . .

Pharmacokinetics

The drug has been shown to be absorbed intranasally, and its absorption kinetics are enhanced by the presence of lipids . .

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-chloro-2-(trimethylazaniumyl)ethyl]-3-oxohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40ClNO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(24)18(21(25)26)17-20(22)23(2,3)4/h18,20H,5-17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRJUXQTOGJYLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C(CC([N+](C)(C)C)Cl)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18822-89-4 |

Source

|

| Record name | Myristoyl-DL-carnitine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/no-structure.png)

![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)

![5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride](/img/structure/B578959.png)